

An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzonitrile

Cat. No.: B118961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety protocols for **3-Nitrobenzonitrile**. The information is intended for use by professionals in chemical research and drug development.

Molecular Structure and Formula

3-Nitrobenzonitrile is an aromatic compound with the chemical formula C₇H₄N₂O₂.^{[1][2][3]} Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties and reactivity of the aromatic ring.^{[4][5]}

The crystal structure of **3-Nitrobenzonitrile** has been elucidated by low-temperature single-crystal X-ray diffraction.^{[6][7][8]} The compound crystallizes in the monoclinic space group P2₁.^{[6][7][8]} A notable feature of its solid-state structure is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt.^{[6][7][8]} The angle between the benzene ring and the NO₂ plane is approximately 11.22°.^{[6][7][8]} In the crystal packing, molecules are arranged in stacks along the shortest crystallographic axis due to aromatic π–π stacking, with an interplanar distance of about 3.3700 Å.^{[6][7]}

Molecular structure of **3-Nitrobenzonitrile**.

Physicochemical and Spectroscopic Data

3-Nitrobenzonitrile is typically a pale yellow crystalline solid or powder with an almond-like odor.[\[1\]](#)[\[2\]](#)[\[5\]](#) It is soluble in organic solvents like ether and acetone but has low solubility in water.[\[5\]](#)

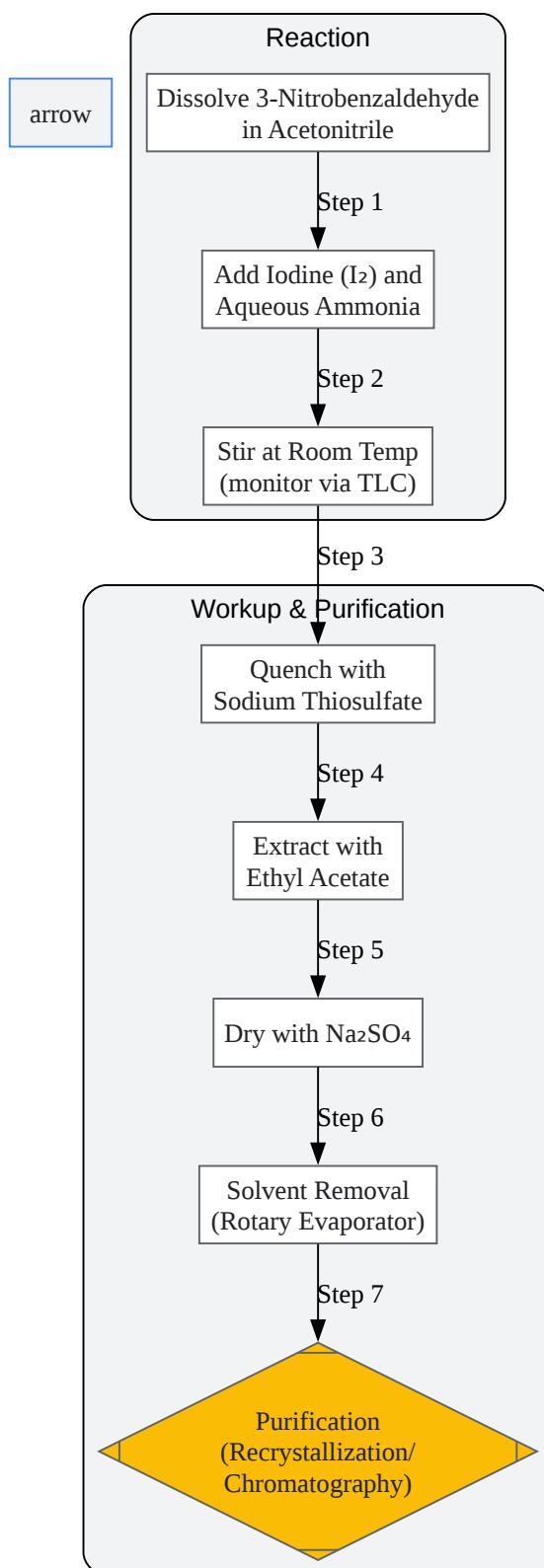
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[9] [1] [10]
Molecular Weight	148.12 g/mol	[9] [1]
Appearance	Yellowish crystalline powder or needles	[1] [2] [5]
Melting Point	114-117 °C	[1] [11] [12]
Boiling Point	165 °C at 21 mmHg	[1]
Density	0.33 g/cm ³ at 20 °C	[1] [12]
Vapor Pressure	0.00217 mmHg	[9]
Water Solubility	1.7 g/L at 25 °C	
logP (Octanol/Water)	1.17	[13]
CAS Number	619-24-9	[9] [1]

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[7]
Space Group	P2 ₁	[6][7]
C-N Bond (Nitro)	1.4697 (19) Å	[7][8]
C-C Bond (Nitrile)	1.447 (2) Å	[7][8]
C≡N Triple Bond	1.141 (2) Å	[7][8]
N-O Distances (Nitro)	1.2258 (17) Å and 1.2262 (18) Å	[7][8]
Benzene C-C Bonds	1.3851 (19) – 1.397 (2) Å	[6][7]
π–π Stacking Distance	3.3700 (9) Å	[6][7]

Technique	Data Available	Reference(s)
Mass Spectrometry	Electron Ionization (EI) mass spectrum available.	[14][15]
¹³ C NMR	Spectrum in CDCl ₃ available.	[14][16]
Infrared (IR)	KBr disc and Nujol mull spectra available.	[14][16]
Raman Spectroscopy	Powder spectrum available.	[14][16]
ESR	Data for anion radical available.	[14][16]

Experimental Protocols

Several methods for the synthesis of **3-nitrobenzonitrile** have been reported, including the oxidation of benzonitrile and chlorination diazotization.[17] A common laboratory-scale synthesis involves the nitration of benzonitrile or the conversion from 3-nitrobenzaldehyde. Below is a representative protocol based on the reaction of 3-nitrobenzaldehyde with iodine and aqueous ammonia.


Materials and Equipment:

- 3-nitrobenzaldehyde
- Acetonitrile (solvent)
- Iodine (I_2)
- Aqueous ammonia ($NH_3 \cdot H_2O$)
- Sodium thiosulfate ($Na_2S_2O_3$)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus

Detailed Methodology:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
- Addition of Reagents: Add iodine (I_2) to the solution, which will turn reddish-brown.[3]
- Reaction Initiation: Add 0.8 mL of aqueous ammonia to the stirring mixture at room temperature (20 °C). The reaction system will turn orange-red.[3]
- Monitoring the Reaction: Continue adding aqueous ammonia while monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[3] The entire reaction is typically complete within 40 minutes.

- Quenching: Upon completion, add a solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench and remove any excess iodine.
- Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add pure water and extract the product into ethyl acetate. Repeat the extraction process to maximize recovery.
- Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).^[3] Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to yield the crude product.^[3]
- Purification: The crude **3-Nitrobenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography to obtain a high-purity product.^[17]

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of **3-Nitrobenzonitrile**.

Chemical Reactivity and Applications

The chemical behavior of **3-Nitrobenzonitrile** is dictated by its two functional groups.[\[5\]](#)

- Nitrile Group (-C≡N): This group is versatile and can be hydrolyzed to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.[\[5\]](#)
- Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[\[5\]](#)

Due to this reactivity, **3-Nitrobenzonitrile** serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[\[4\]](#)[\[2\]](#)[\[5\]](#) It is also used as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[\[1\]](#)[\[11\]](#)

The compound is stable under normal storage conditions but can react violently with strong oxidizing agents and bases.[\[18\]](#) Thermal decomposition can produce toxic gases, including hydrogen cyanide and nitrogen oxides.[\[18\]](#)

Safety and Handling

3-Nitrobenzonitrile is classified as hazardous and requires careful handling.[\[19\]](#)[\[20\]](#)

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	3 / 4	H301: Toxic if swallowed H302: Harmful if swallowed	[9]
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin	[9]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled	[9]
Skin Irritation	2	H315: Causes skin irritation	[19]
Eye Irritation	2A	H319: Causes serious eye irritation	[19]

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a chemical fume hood with adequate ventilation to minimize dust generation and accumulation.[18][21]
- Hand Protection: Wear impervious chemical-resistant gloves.[19]
- Eye Protection: Use chemical safety goggles or a face shield.[19]
- Skin and Body Protection: Wear impervious protective clothing and boots as required.[19]
- Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[19]

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19][21]

- If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[19]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[19]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizers and bases.[18][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 619-24-9: 3-Nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. nbino.com [nbino.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. shivshaktipharmacem.com [shivshaktipharmacem.com]
- 13. 3-nitrobenzonitrile [stenutz.eu]

- 14. Page loading... [wap.guidechem.com]
- 15. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 16. 3-Nitrobenzonitrile(619-24-9) 1H NMR spectrum [chemicalbook.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. nextsds.com [nextsds.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzonitrile ($C_7H_4N_2O_2$)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118961#3-nitrobenzonitrile-molecular-structure-and-formula-c7h4n2o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com